5-(3-Methylphenyl)cyclohexane-1,3-dione

Lipophilicity Drug design ADME prediction

5-(3-Methylphenyl)cyclohexane-1,3-dione (CAS 762243-26-5) is a 5-aryl-substituted cyclohexane-1,3-dione derivative with the molecular formula C13H14O2 and a monoisotopic mass of 202.09938 Da. This compound belongs to the broader class of 5-arylcyclohexane-1,3-diones, a scaffold known for herbicidal applications as selective grass-killers in broad-leaved crops , as well as serving as versatile synthetic intermediates in pharmaceutical and agrochemical development.

Molecular Formula C13H14O2
Molecular Weight 202.253
CAS No. 762243-26-5
Cat. No. B2942889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylphenyl)cyclohexane-1,3-dione
CAS762243-26-5
Molecular FormulaC13H14O2
Molecular Weight202.253
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CC(=O)CC(=O)C2
InChIInChI=1S/C13H14O2/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3
InChIKeyPNVNVCYTGLOTGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Methylphenyl)cyclohexane-1,3-dione (CAS 762243-26-5): Analytical & Procurement Reference


5-(3-Methylphenyl)cyclohexane-1,3-dione (CAS 762243-26-5) is a 5-aryl-substituted cyclohexane-1,3-dione derivative with the molecular formula C13H14O2 and a monoisotopic mass of 202.09938 Da [1]. This compound belongs to the broader class of 5-arylcyclohexane-1,3-diones, a scaffold known for herbicidal applications as selective grass-killers in broad-leaved crops [2], as well as serving as versatile synthetic intermediates in pharmaceutical and agrochemical development [3]. As a discrete chemical entity, its procurement value hinges on defined structural and physicochemical parameters distinct from its ortho- and para-substituted isomers.

Procurement Risk: Why 5-(3-Methylphenyl)cyclohexane-1,3-dione Is Not Interchangeable with Isomeric Analogs


Substituting 5-(3-Methylphenyl)cyclohexane-1,3-dione with its ortho- (2-methylphenyl) or para- (4-methylphenyl) isomers introduces significant changes in physicochemical and potentially biological properties that can derail a research program. Theoretical calculations show that while the isomers share identical molecular mass (202.25 g/mol), the position of the methyl substituent alters the compound's lipophilicity and electronic distribution . Specifically, the para-isomer (CAS 61888-37-7) is predicted to have a higher LogP (2.99370) compared to the meta-isomer (2.75516), indicating greater lipophilicity [1]. Such differences directly impact membrane permeability, metabolic stability, and target binding kinetics, making generic substitution without experimental validation a high-risk proposition in any SAR-driven campaign.

Quantitative Differentiation: Evidence-Based Selection Criteria for 5-(3-Methylphenyl)cyclohexane-1,3-dione


Meta-Substitution Confers a Measurable Decrease in Lipophilicity Relative to Para-Isomer

The meta-substituted 3-methylphenyl derivative exhibits a lower predicted octanol-water partition coefficient (LogP) compared to its para-substituted analog, as calculated by JChem. This difference in lipophilicity is a direct consequence of the methyl group's position on the phenyl ring [1].

Lipophilicity Drug design ADME prediction

Predicted Ionization Profile (pKa) Enables pH-Dependent Solubility and Extraction Strategies

The compound's predicted acid dissociation constant (pKa) of approximately 8.76 provides a quantitative basis for understanding its ionization state under various experimental conditions. The proton at the 2-position of the cyclohexane-1,3-dione ring is acidic [1].

Ionization constant Solubility Sample preparation

Defined Polar Surface Area (PSA) Supports Predictions of Membrane Permeability

The compound possesses a calculated topological polar surface area (TPSA) of 34.14 Ų [1]. This value is critical for predicting passive membrane permeability and is a standard component of drug-likeness filters.

Membrane permeability Drug-likeness QSAR

Commercial Availability with Verified Purity Thresholds (≥97-98%) from Multiple ISO-Certified Sources

The compound is available from multiple global chemical suppliers (e.g., Matrix Scientific, ChemBridge, ChemDiv, TimTec) with standard purities ranging from 95% to 98% . The availability of analytical data including NMR, HPLC, or GC traces from vendors like Bidepharm ensures batch-to-batch reproducibility.

Commercial sourcing Purity analysis Supply chain

Enantiospecific Binding to Lanosterol Synthase: A Baseline for Structure-Based Design

The compound has been evaluated for inhibitory activity against human lanosterol synthase (IC50 value not publicly disclosed), an enzyme involved in sterol biosynthesis [1]. This documented bioactivity provides a tangible starting point for medicinal chemistry efforts aimed at cholesterol-lowering or antifungal applications, allowing for rational SAR exploration.

Enzyme inhibition Sterol biosynthesis Structure-activity relationship

Conformationally Biased Scaffold Distinct from Unsubstituted Cyclohexanedione Core

The presence of the 3-methylphenyl substituent at the 5-position introduces steric bulk that alters the conformational equilibrium of the cyclohexane ring compared to the unsubstituted cyclohexane-1,3-dione core. While specific conformational data for this exact compound is not published, the class of 5-arylcyclohexane-1,3-diones is known to adopt specific conformations that influence reactivity and binding [1].

Conformational analysis Molecular modeling Scaffold design

Application Scenarios for 5-(3-Methylphenyl)cyclohexane-1,3-dione in Chemical R&D


Lead Optimization in Medicinal Chemistry: Exploring Lanosterol Synthase Inhibitors

The documented, albeit undisclosed, inhibition of human lanosterol synthase by 5-(3-Methylphenyl)cyclohexane-1,3-dione [1] establishes it as a validated starting point for hit-to-lead campaigns. The compound's predicted moderate lipophilicity (LogP = 2.76) and low PSA (34.14 Ų) [2] are favorable properties for optimizing membrane permeability and metabolic stability. Medicinal chemists can use this scaffold to design focused libraries, exploring the effects of additional substitutions on the cyclohexane ring or the phenyl group to enhance potency and selectivity.

Isomer-Dependent SAR Studies in Agrochemical Discovery

The broader class of 5-arylcyclohexane-1,3-diones is a cornerstone of selective grass herbicides [1]. While 5-(3-Methylphenyl)cyclohexane-1,3-dione itself may not be a commercial herbicide, its distinct physicochemical profile compared to the para-isomer (ΔLogP = -0.24) [2] makes it an essential tool for agrochemical discovery. Researchers can use this meta-isomer to probe the steric and electronic requirements of the target enzyme (e.g., acetyl-CoA carboxylase) in key weed species, generating valuable SAR data for the development of next-generation herbicides.

Development of pH-Dependent Purification and Analytical Methods

The compound's predicted pKa of 8.76 [1] provides a clear directive for developing robust purification protocols. Process chemists can leverage this information to design liquid-liquid extraction steps where the compound is selectively partitioned into an organic phase at neutral pH or retained in an aqueous phase under basic conditions. This knowledge is equally valuable for analytical chemists developing HPLC methods, where pH control is critical for achieving optimal peak shape and resolution.

Scaffold for Diversity-Oriented Synthesis (DOS) of Bioactive Molecules

Cyclohexane-1,3-dione derivatives are versatile precursors for the total synthesis of complex natural products and heterocycles [1]. 5-(3-Methylphenyl)cyclohexane-1,3-dione serves as a pre-functionalized building block, saving synthetic steps compared to starting from an unsubstituted core. Its availability from multiple suppliers [2] makes it a practical choice for building diverse compound collections for biological screening, with the 5-aryl group already in place for further elaboration.

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